molecular formula C14H17NO3 B8430062 Ethyl 2-(5-oxo-3-phenylpyrrolidin-3-yl)acetate

Ethyl 2-(5-oxo-3-phenylpyrrolidin-3-yl)acetate

Cat. No. B8430062
M. Wt: 247.29 g/mol
InChI Key: DDDPTEXHUWWNSY-UHFFFAOYSA-N
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Patent
US05861417

Procedure details

Combine (3-phenyl-5-oxopyrrolidin-3-yl)acetic acid ethyl ester (301 g, 1.25 mol) and tetrahydrofuran (3.5 L). Cool to about 5° C. Slowly, add portionwise over about 45 minutes a solution of lithium aluminum hydride in tetrahydrofuran (3.9 L, 1M, 3.9 mol). After the addition is complete heat to 60° C. After 18 hours, cool in an ice-bath. Add water/tetrahydrofuran 1/1 (1.95 L) dropwise at such a rate that the temperature of the reaction mixture does not rise above 20° C. Dilute the reaction mixtur tetrahydrofura tetrahydrofuran (2.25 L) and stir. After 1.5 hours, filter the reaction mixture. Suspend the solids in diethyl ether (3 L) and filter. Combine the filtrates and concentrate the in vacuo to give a residue. Combine the residue and dichloromethane (4 L) and extract three times with water (1 L). Dry the organic layer over MgSO4, filter, and concentrate in vacuo to obtain a solid. Triturate the solid with diethyl ether (0.3 L), collect by filtration, rinse with diethyl ether, and dry to give the title compound: Rf =0.12 (silica gel dichloromethane/methanol/concentrated aqueous ammonia, 9/1/0.1).
Quantity
301 g
Type
reactant
Reaction Step One
Quantity
3.5 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.9 L
Type
reactant
Reaction Step Three
Name
water tetrahydrofuran
Quantity
1.95 L
Type
reactant
Reaction Step Four
Quantity
2.25 L
Type
reactant
Reaction Step Five
Quantity
4 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][C:6]1([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:10][C:9](=O)[NH:8][CH2:7]1)C.O1CCCC1.[H-].[Al+3].[Li+].[H-].[H-].[H-].C(OCC)(=O)C.CCCCCC>ClCCl>[C:12]1([C:6]2([CH2:5][CH2:4][OH:3])[CH2:10][CH2:9][NH:8][CH2:7]2)[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:2.3.4.5.6.7,8.9|

Inputs

Step One
Name
Quantity
301 g
Type
reactant
Smiles
C(C)OC(CC1(CNC(C1)=O)C1=CC=CC=C1)=O
Step Two
Name
Quantity
3.5 L
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
3.9 L
Type
reactant
Smiles
O1CCCC1
Step Four
Name
water tetrahydrofuran
Quantity
1.95 L
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC
Step Five
Name
Quantity
2.25 L
Type
reactant
Smiles
O1CCCC1
Step Six
Name
Quantity
4 L
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
is complete heat to 60° C
TEMPERATURE
Type
TEMPERATURE
Details
cool in an ice-bath
CUSTOM
Type
CUSTOM
Details
does not rise above 20° C
WAIT
Type
WAIT
Details
After 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
filter the reaction mixture
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue
EXTRACTION
Type
EXTRACTION
Details
extract three times with water (1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a solid
CUSTOM
Type
CUSTOM
Details
Triturate the solid with diethyl ether (0.3 L)
FILTRATION
Type
FILTRATION
Details
collect by filtration
WASH
Type
WASH
Details
rinse with diethyl ether
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CNCC1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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